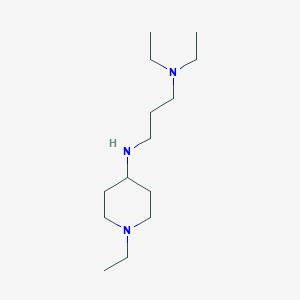
N,N-Diethyl-N'-(1-ethyl-piperidin-4-yl)-propane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-N’-(1-ethyl-piperidin-4-yl)-propane-1,3-diamine is a chemical compound with the molecular formula C14H31N3 It is a diamine derivative, characterized by the presence of a piperidine ring substituted with an ethyl group and two diethylamino groups attached to a propane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-N’-(1-ethyl-piperidin-4-yl)-propane-1,3-diamine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Alkylation: The piperidine ring is then alkylated with ethyl halides to introduce the ethyl group at the 1-position.
Attachment of the Propane Backbone: The diethylamino groups are introduced through a nucleophilic substitution reaction using diethylamine and a suitable propane derivative, such as 1,3-dibromopropane.
Industrial Production Methods
In industrial settings, the production of N,N-Diethyl-N’-(1-ethyl-piperidin-4-yl)-propane-1,3-diamine may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to enhance the efficiency of each step, and purification techniques such as distillation and recrystallization are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diethyl-N’-(1-ethyl-piperidin-4-yl)-propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary or primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-N’-(1-ethyl-piperidin-4-yl)-propane-1,3-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a modulator of biological pathways and as a probe in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anesthetic agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N,N-Diethyl-N’-(1-ethyl-piperidin-4-yl)-propane-1,3-diamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Diethyl-N’-(1-ethyl-piperidin-4-yl)-ethane-1,2-diamine: A similar compound with a shorter ethane backbone.
N,N-Diethyl-N’-(1-ethyl-piperidin-4-yl)-butane-1,4-diamine: A related compound with a longer butane backbone.
Uniqueness
N,N-Diethyl-N’-(1-ethyl-piperidin-4-yl)-propane-1,3-diamine is unique due to its specific structural configuration, which imparts distinct physicochemical properties and biological activities
Eigenschaften
IUPAC Name |
N',N'-diethyl-N-(1-ethylpiperidin-4-yl)propane-1,3-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H31N3/c1-4-16(5-2)11-7-10-15-14-8-12-17(6-3)13-9-14/h14-15H,4-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWCSBKCAYOACJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NCCCN(CC)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














